

# 5-Bromo-7-methylbenzofuran (CAS No. 170681-91-1): A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-7-methylbenzofuran

Cat. No.: B171834

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on **5-Bromo-7-methylbenzofuran**, a heterocyclic organic compound. Due to its limited public documentation, this guide amalgamates data from direct mentions of the compound with extrapolated information from closely related benzofuran derivatives to offer a thorough resource for research and development purposes.

## Chemical and Physical Properties

While extensive experimental data for **5-Bromo-7-methylbenzofuran** is not readily available in public literature, the following tables summarize its computed properties and data for structurally similar compounds.

Table 1: Computed Physicochemical Properties of **5-Bromo-7-methylbenzofuran**

Property	Value	Source
CAS Number	170681-91-1	-
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrO	<a href="#">[1]</a>
Molecular Weight	211.06 g/mol	<a href="#">[1]</a>
Canonical SMILES	CC1=C2C(=CC(=C1)Br)C=CO 2	<a href="#">[1]</a>
InChI	InChI=1S/C9H7BrO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3	<a href="#">[1]</a>
InChI Key	FYSCPARNNVMYGE- UHFFFAOYSA-N	<a href="#">[1]</a>

Table 2: Physical Properties of a Related Compound: 5-Bromobenzofuran

Property	Value	Source
CAS Number	23145-07-5	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrO	<a href="#">[2]</a>
Molecular Weight	197.03 g/mol	<a href="#">[2]</a>
Form	Liquid	<a href="#">[2]</a>
Density	1.573 g/mL at 25 °C	<a href="#">[2]</a>
Refractive Index	n <sub>20/D</sub> 1.605	<a href="#">[2]</a>

## Spectroscopic Data Overview

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for **5-Bromo-7-methylbenzofuran** is not explicitly published. However, characteristic spectral features can be inferred from the analysis of related benzofuran structures.

- Infrared (IR) Spectroscopy: Aromatic C-H stretching is expected between 3100-3000  $\text{cm}^{-1}$ . Carbon-carbon stretching vibrations within the aromatic ring would likely appear in the 1600-1400  $\text{cm}^{-1}$  region.[3]
- Mass Spectrometry: The mass spectrum of the closely related 5-Bromo-2-methylbenzofuran is available and can serve as a reference.[4]

## Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **5-Bromo-7-methylbenzofuran** is not available, general synthetic strategies for substituted benzofurans are well-documented. A common approach involves the reaction of a substituted phenol with a halo-ketone followed by cyclization.

A relevant experimental procedure for the synthesis of a derivative, 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, involves the oxidation of its precursor:

- Experimental Protocol: 3-Chloroperoxybenzoic acid (77%, 224 mg, 1.0 mmol) was added in portions to a stirred solution of 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (312 mg, 0.9 mmol) in dichloromethane (40 mL) at 273 K. The mixture was stirred at room temperature for 5 hours, then washed with a saturated sodium bicarbonate solution. The organic layer was separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue was purified by column chromatography.

Another pertinent experimental detail comes from the synthesis of 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran:

- Experimental Protocol: 77% 3-Chloroperoxybenzoic acid (247 mg, 1.1 mmol) was added to a stirred solution of 5-bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran (351 mg, 1.0 mmol) in dichloromethane (30 mL) at 273 K. The mixture was stirred for 3 hours at room temperature before being washed with saturated sodium bicarbonate solution. The organic layer was then separated, dried, filtered, and concentrated.[5]

## Potential Biological and Pharmacological Significance

Benzofuran derivatives are recognized for a wide range of biological activities, making them attractive scaffolds in drug discovery.<sup>[6]</sup> While specific studies on **5-Bromo-7-methylbenzofuran** are limited, the broader class of compounds has demonstrated:

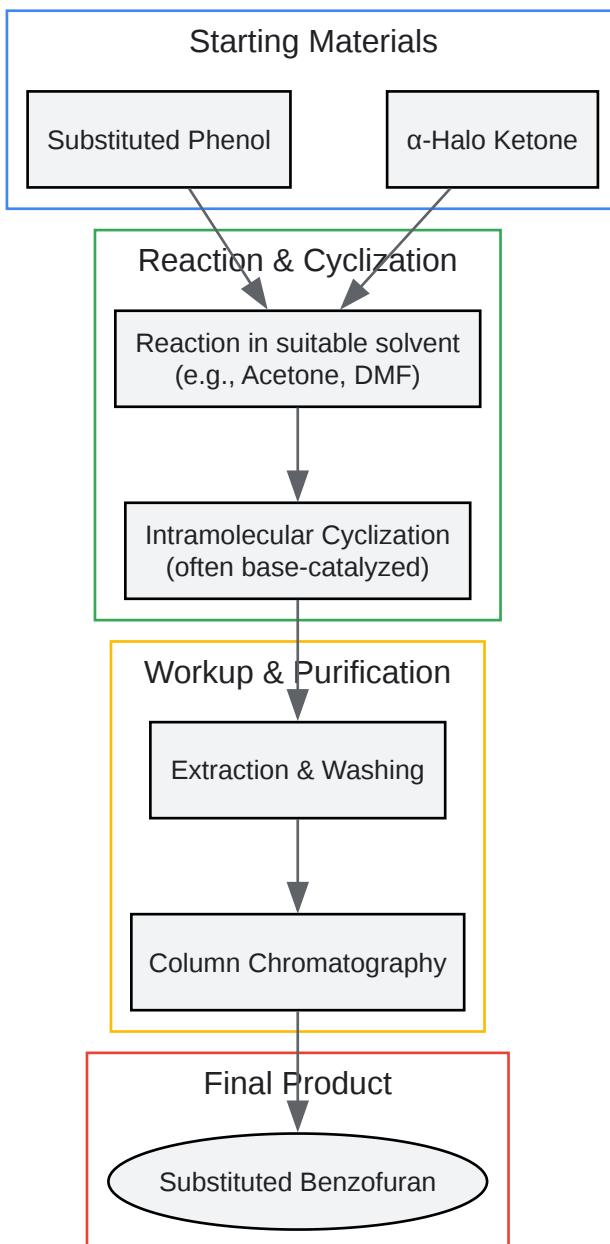
- Antimicrobial and Antifungal Activity: Various substituted benzofurans have shown inhibitory effects against bacterial and fungal strains.<sup>[6]</sup> The presence of a bromo substituent has, in some cases, been linked to enhanced antimicrobial efficacy.<sup>[7]</sup>
- Anticancer Activity: Certain brominated benzofuran derivatives have exhibited cytotoxic effects against cancer cell lines. For instance, some derivatives have been shown to inhibit the AKT signaling pathway in lung cancer cells.<sup>[7]</sup>
- Anti-inflammatory Properties: The benzofuran scaffold is a core component of molecules with anti-inflammatory potential.

The diverse biological activities of benzofurans suggest that **5-Bromo-7-methylbenzofuran** could be a valuable intermediate for the synthesis of novel therapeutic agents.

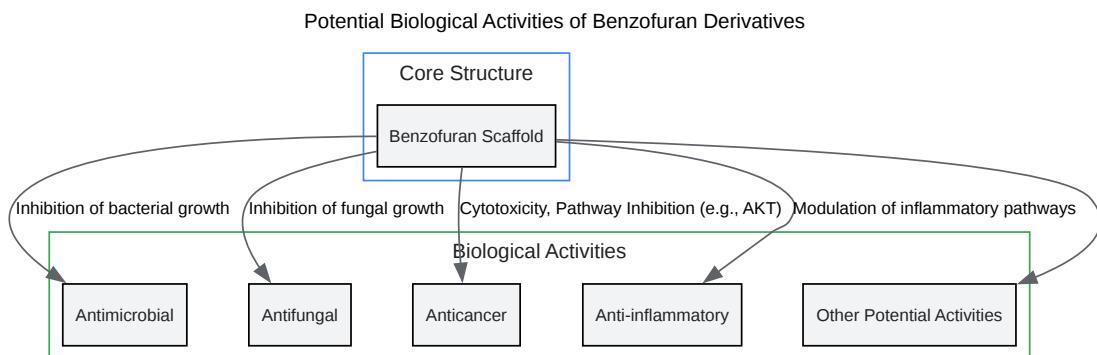
## Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a generalized synthesis workflow and the potential biological activities of benzofuran derivatives.

## Generalized Synthesis Workflow for Substituted Benzofurans

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Caption: Generalized workflow for benzofuran synthesis.



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Caption: Biological activities of benzofurans.

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